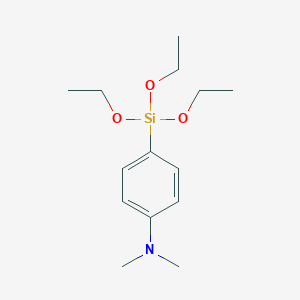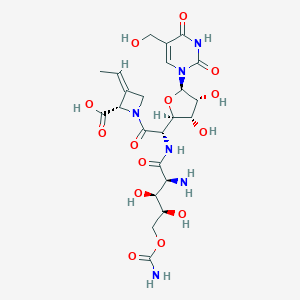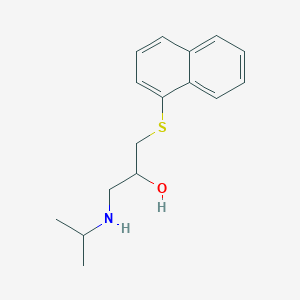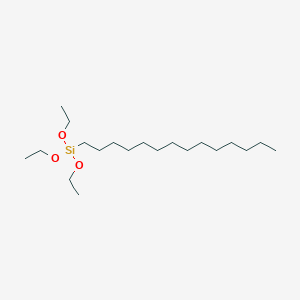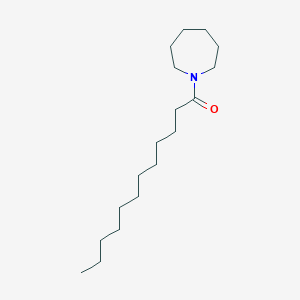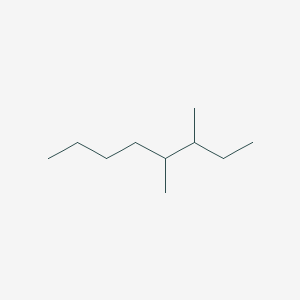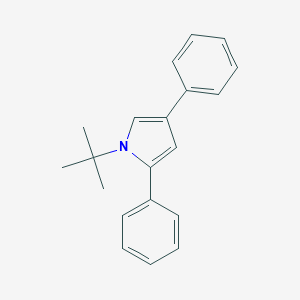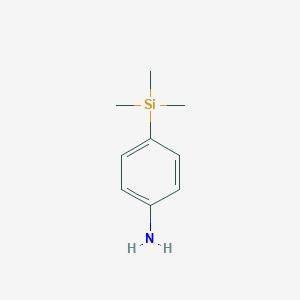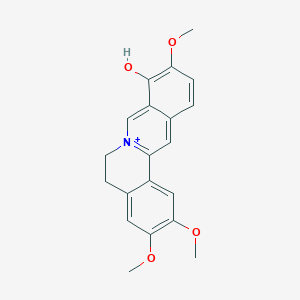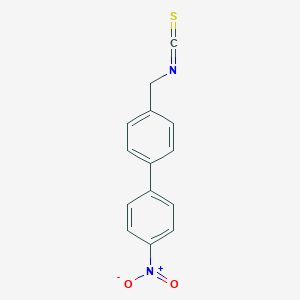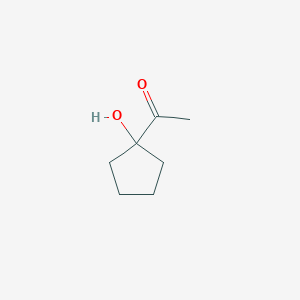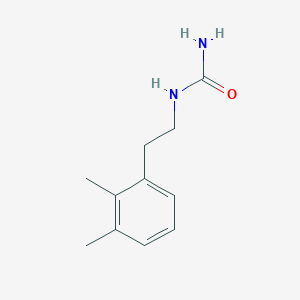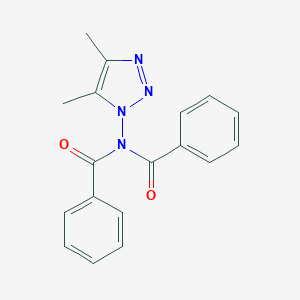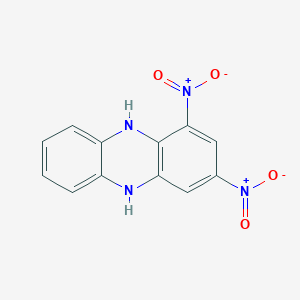
1,3-Dinitro-5,10-dihydrophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dinitro-5,10-dihydrophenazine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the phenazine family. Its unique chemical structure and properties have made it an important molecule for various applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 1,3-Dinitro-5,10-dihydrophenazine varies depending on its application. In the case of its use as a fluorescent probe, it intercalates into the DNA or RNA helix and emits fluorescence upon excitation. In the case of PDT, it generates reactive oxygen species (ROS) upon exposure to light, which induces cell death in cancer cells. In the case of organic solar cells, it acts as an electron acceptor and facilitates charge transfer. In electrochemical devices, it undergoes reversible redox reactions and acts as an electron shuttle.
Efectos Bioquímicos Y Fisiológicos
1,3-Dinitro-5,10-dihydrophenazine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have antibacterial and antifungal activities. In addition, it has been reported to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-Dinitro-5,10-dihydrophenazine is its unique chemical properties, which make it suitable for various applications in scientific research. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-Dinitro-5,10-dihydrophenazine in lab experiments is its potential toxicity and environmental hazards. Therefore, it is important to handle and dispose of it properly.
Direcciones Futuras
There are several future directions for the study of 1,3-Dinitro-5,10-dihydrophenazine. One of the areas of research is the development of new synthetic methods for the production of 1,3-Dinitro-5,10-dihydrophenazine derivatives with improved properties. Another area of research is the exploration of its potential applications in the fields of medicine, energy, and materials science. Furthermore, the study of its mechanism of action and its interactions with biological systems can provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1,3-Dinitro-5,10-dihydrophenazine is a complex process that involves several chemical reactions. It can be synthesized by the condensation of 1,2-diaminobenzene with 1,4-dinitrobenzene in the presence of a suitable catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained by purification and isolation.
Aplicaciones Científicas De Investigación
1,3-Dinitro-5,10-dihydrophenazine has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, it has been used as an electron acceptor in organic solar cells and as a redox-active molecule in electrochemical devices.
Propiedades
Número CAS |
18450-20-9 |
|---|---|
Nombre del producto |
1,3-Dinitro-5,10-dihydrophenazine |
Fórmula molecular |
C12H8N4O4 |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
1,3-dinitro-5,10-dihydrophenazine |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)7-5-10-12(11(6-7)16(19)20)14-9-4-2-1-3-8(9)13-10/h1-6,13-14H |
Clave InChI |
HFTZAFXNKOHTKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
5,10-Dihydro-1,3-dinitrophenazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



